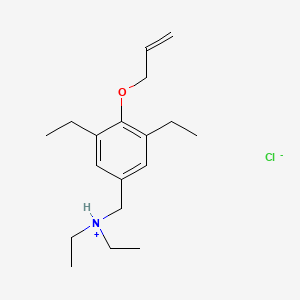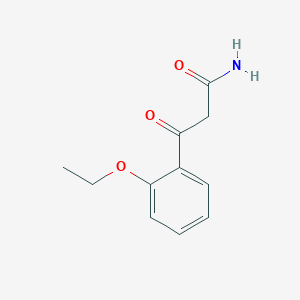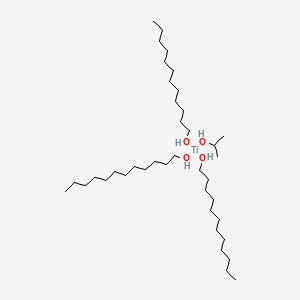![molecular formula C13H17N B13773691 5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole](/img/structure/B13773691.png)
5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are known for their aromaticity and diverse reactivity, making them valuable in various fields such as pharmaceuticals, natural products, and bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole can be achieved through cycloaddition reactions involving indole derivatives. One common method involves the [4+3]-cycloaddition reaction, which provides a facile route to the indole-containing core . Another approach is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol that is rapid and high-yielding .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and atom-economical reactions are often applied. These methods aim to minimize waste and maximize efficiency, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole has a wide range of scientific research applications:
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Mécanisme D'action
The mechanism of action of 5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole involves its interaction with specific molecular targets and pathways. The indole core can engage in various binding interactions with enzymes, receptors, and other biomolecules, influencing their activity and function. These interactions are often mediated by hydrogen bonding, π-π stacking, and hydrophobic effects .
Comparaison Avec Des Composés Similaires
- 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
- 6,7,8,9,10,11,12,13-Octahydro-5H-cyclodeca[b]indole
Comparison: Compared to similar compounds, 5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole stands out due to its unique cycloheptane ring fused to the indole core. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H17N |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
5,5a,6,7,8,9,10,10a-octahydrocyclohepta[b]indole |
InChI |
InChI=1S/C13H17N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h4-5,7,9-10,12,14H,1-3,6,8H2 |
Clé InChI |
ONJFVRVNJHJJQA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(CC1)NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


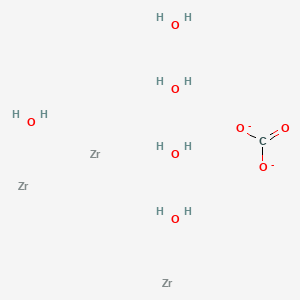

![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
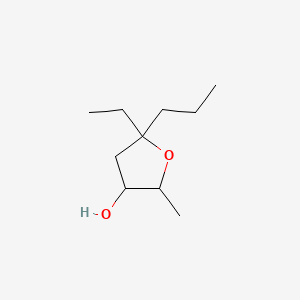
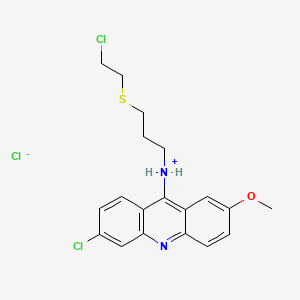
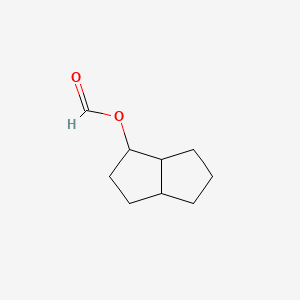
![triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide](/img/structure/B13773661.png)

